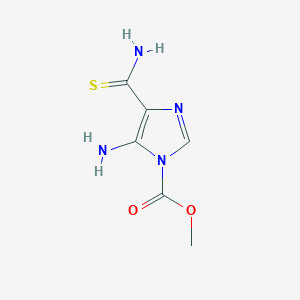![molecular formula C15H14N2O2 B385919 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole CAS No. 120162-91-6](/img/structure/B385919.png)
2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole is an organic compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole typically involves the reaction of 4-methoxyphenol with a suitable benzimidazole precursor. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield different hydrogenated products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenoxy methyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Bases like sodium hydride or potassium carbonate in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Hydrogenated benzimidazole derivatives.
Substitution: Various substituted benzimidazole compounds depending on the nucleophile used.
Scientific Research Applications
2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole
- 2-[(4-methylphenoxy)methyl]-1H-benzimidazole
- 2-[(4-chlorophenoxy)methyl]-1H-benzimidazole
Uniqueness
This compound is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity
Properties
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-18-11-6-8-12(9-7-11)19-10-15-16-13-4-2-3-5-14(13)17-15/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFAQKXRSUWPCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
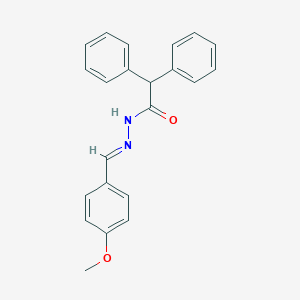
![2-Methylpropanal [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B385837.png)
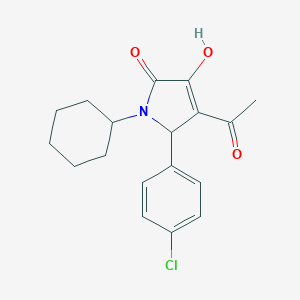
![4-Nitrobenzaldehyde [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B385842.png)
![2-(2-{1-Cyano-2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethylidene}hydrazino)benzoic acid](/img/structure/B385843.png)

![2-Nitrobenzaldehyde [2-(methylsulfanyl)-5-pyrimidinyl]hydrazone](/img/structure/B385846.png)
![2-cyano-N-heptyl-2-[(2-phenyl-1H-benzimidazol-6-yl)hydrazono]acetamide](/img/structure/B385848.png)
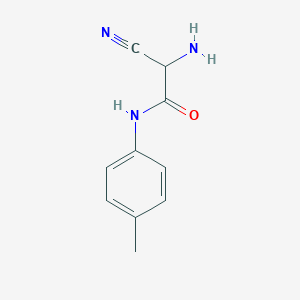
![ethyl 2-(benzylsulfanyl)imidazo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B385850.png)
![4-benzoyl-5-[4-(dimethylamino)phenyl]-3-(hexadecylamino)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B385852.png)
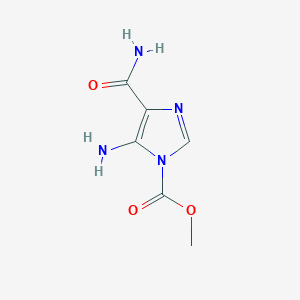
![methyl 5-nitro-4-[(methylamino)carbonyl]-1H-imidazole-1-carboxylate](/img/structure/B385856.png)
